Abstract Bis(trichlorosilyl)methane (BTCM, Cl₃Si-CH₂-SiCl₃) is a specialized organosilicon compound characterized by its two highly reactive trichlorosilyl groups. Historically a niche chemical, its utility has expanded significantly, particularly in materials science and pharmaceutical development. This whitepaper details its core applications, supported by quantitative data and experimental protocols, focusing on its role as a molecular building block for silicon-carbon frameworks and a versatile linker in bioconjugation and Proteolysis-Targeting Chimeras (PROTACs).
BTCM's value stems from the reactivity of its Si-Cl bonds, which can undergo facile substitution with nucleophiles (e.g., alcohols, amines, organometallics) or serve as precursors to silanols and disilanes. The table below summarizes its primary uses.
Table 1: Primary Applications of this compound
| Application Domain | Specific Use | Function of BTCM | Key Advantage |
|---|---|---|---|
| Advanced Materials | Precursor to Silicon Carbide (SiC) & SiCO ceramics | Molecular precursor providing Si and C in a single molecule. Yields homogeneous ceramics with high char yield upon pyrolysis. | Atomic-level mixing of Si and C leads to superior purity and controlled stoichiometry in the final ceramic. |
| Surface Science | Functionalization of Oxide Surfaces (e.g., SiO₂, TiO₂) | Forms a monolayer, creating a stable, covalently bound -CH₂- spacer with a terminal -SiCl₃ group for further reaction. | Provides a robust, hydrolytically stable anchor compared to mono-chlorosilanes. The -CH₂- bridge resits siloxane hydrolysis. |
| Pharmaceutical Chemistry | Bioconjugation & Linker for PROTACs / Bifunctional Molecules | Serves as a spacer or core to connect two ligands (e.g., E3 ligase binder and target protein binder). | The central methane carbon provides a metabolically stable, non-cleavable linker. The -CH₂- group influences proteasome recruitment efficiency. |
| Organic Synthesis | Building Block for Silanediols & Disilanes | Hydrolysis yields bis-silanols, isosteres for carbonyl hydrates. Reduction forms disilanes used in further synthetic elaboration. | Provides access to unique three-dimensional scaffolds for drug discovery and catalysis. |
Table 2: Key Physicochemical Properties of BTCM
| Property | Value / Description | Handling Implication |
|---|---|---|
| CAS Number | 17301-27-6 | - |
| Molecular Formula | CH₂Cl₆Si₂ | - |
| Molecular Weight | 280.92 g/mol | - |
| Physical State | Colorless to light yellow liquid | Typically handled as a solution or neat liquid under inert atmosphere. |
| Reactivity | Highly moisture-sensitive; reacts violently with water releasing HCl. | Mandatory use of inert atmosphere (N₂/Ar) glovebox or Schlenk techniques. |
| Stability | Stable under anhydrous, inert conditions. Decomposes upon exposure to air/moisture. | Store under argon in a sealed, flame-sealed ampoule or Sure-Seal bottle. |
The following protocols are critical for the effective and reproducible use of BTCM in research settings.
Protocol 1: Surface Functionalization of Silicon Wafer with BTCM
Objective: To create a stable, covalently attached monolayer of BTCM on a silicon oxide surface for subsequent bioconjugation.
Materials:
Methodology:
Surface functionalization workflow using BTCM.
Protocol 2: Synthesis of a PROTAC Linker Core from BTCM
Objective: To convert the chlorosilyl groups of BTCM into amine-terminated handles suitable for amide coupling with E3 ligase and target warheads.
Materials:
Methodology:
Synthetic route from BTCM to a PROTAC linker core.
The utility of BTCM in PROTACs stems from its role as a non-cleavable, metabolically stable linker. The central methylene group provides a compact, rigid spacer that influences the distance and orientation between the E3 ligase recruiter and the target protein binder, which is critical for forming a productive ternary complex and inducing ubiquitination.
BTCM linker's role in the PROTAC-induced protein degradation pathway.
Disilanes are organosilicon compounds characterized by a saturated Si-Si single bond. Structurally, this bond resembles a C-C single bond, but electronically, it is more akin to a C=C double bond due to its higher HOMO energy level [1]. This combination leads to distinctive characteristics:
The table below summarizes a quantitative comparison of key bonds relevant to disilane chemistry.
| Bond Type | Average Bond Length (pm) | Approx. Average Bond Strength (kJ/mol) |
|---|---|---|
| C-C [2] | 154 | 334 |
| Si-Si [2] | 234 | 196 |
| C-Si [2] | 186 | 314 |
| Si-O [2] | 159 | 460 |
| Si-H [2] | 146 | 314 |
The utility of disilane-bridged compounds stems from their core properties, which are exploited in various experimental protocols.
The defining feature of these materials is the σ-π interaction between the disilane unit and connected aromatic π-systems. This interaction leads to electronic communication across the system, which can be monitored and quantified through several experimental methods:
The following diagram illustrates the fundamental electronic concept of σ-π conjugation in a disilane-bridged structure.
Diagram 1: Conceptual representation of σ-π conjugation in a disilane-bridged system.
A primary method for creating organosilicon compounds is hydrosilylation, the catalytic addition of Si-H bonds across unsaturated bonds like alkenes or alkynes [3] [2]. This is a key reaction for building disilane-bridged structures.
Another critical synthetic application is the Peterson Olefination, a method for preparing alkenes from α-silyl carbanions and carbonyl compounds [3] [2]. This reaction offers stereochemical control.
The workflow below outlines the Peterson Olefination and its stereochemical outcomes.
Diagram 2: Workflow of the Peterson Olefination reaction showing condition-dependent stereochemistry.
The unique electronic and structural properties of disilane-bridged architectures make them suitable for advanced applications in material science [1]:
Disilane-bridged architectures are a versatile class of molecular materials where the Si-Si bond is not merely an inert linker but an active electronic component. Their utility in fine-tuning material properties through σ-π conjugation makes them powerful building blocks for modern chemistry and materials science [1].
Future research will likely focus on designing more complex 3D architectures, integrating disilane units into polymeric systems, and further exploring their applications in biotechnology and pharmaceuticals, building on existing investigations of organosilicon compounds as pharmaceuticals and insecticides [2].
Table 1: Fundamental Characteristics of Si–Si Bonds [1]
| Feature | Description | Implication for Materials |
|---|---|---|
| Electronic Structure | High HOMO energy level, similar to C=C double bonds [1] | Enables σ–π conjugation with adjacent aromatic systems. |
| Bond Length | Approximately 2.64 Å [1] | Longer than C–C bonds, influencing molecular conformation. |
| Dissociation Energy | 220–300 kJ mol⁻¹ [1] | Lower than C–C bonds, offering potential sites for chemical modification. |
| Torsional Barrier | ~1.0 kcal mol⁻¹ [1] | High conformational flexibility around the Si–Si bond. |
| Key Phenomenon | Intramolecular σ-electron delocalization (σ-conjugation) [1] | Allows for fine-tuning of photophysical properties and electronic structure. |
The defining feature of disilane units is their ability to engage in σ–π conjugation. Although the Si–Si bond is structurally a single bond, its high-lying HOMO can electronically interact with the π-orbitals of connected aromatic groups (e.g., phenyl, naphthyl, anthryl) [1]. This interaction creates a hybrid electronic system that delocalizes electrons across the entire molecule, profoundly affecting its optical and electronic behavior [1].
The photophysical properties of these systems are highly dependent on molecular conformation, specifically the torsion angle between the Si–Si σ-bond and the plane of the aromatic ring (ω1) and the rotation around the Si–Si bond itself (ω2) [1]. An ω1 angle close to 90° is considered ideal for the most effective σ–π conjugation [1].
Table 2: Synthetic Methods for Disilane-Bridged Architectures [1]
| Method | Key Feature | Typical Yield & Selectivity | Functional Group Tolerance |
|---|---|---|---|
| Salt Elimination | Reaction of chlorosilane with Grignard or organolithium reagents. [1] | Satisfactory for symmetrical structures; lower yield/selectivity for unsymmetrical ones. [1] | Low; incompatible with nucleophilic functional groups. [1] |
| Pd-Catalyzed Si–C Coupling | Silylation of aryl halides with hydrodisilanes (e.g., using Pd(P(tBu)₃)₂ as catalyst). [1] | High yield without Si–Si bond cleavage. [1] | High; tolerates -CF₃, -NH₂, -OH, -CN, acetyl, and ester groups. [1] |
The two primary methods for constructing these molecules are salt elimination and transition-metal-catalyzed coupling [1]. The Pd-catalyzed method, pioneered by Yamanoi and Nishihara, is particularly valuable for constructing complex, functionalized architectures because it preserves the Si–Si bond under mild conditions and is compatible with a wide range of functional groups [1].
The following diagram illustrates the workflow for selecting a synthetic pathway based on the desired molecular structure, highlighting the key decision points between the two main methods.
Synthetic pathway selection for disilane-bridged molecules.
The photophysical properties of disilane-bridged chromophores are not intrinsic to the chemical structure alone but are highly dependent on the molecule's three-dimensional conformation [1]. Researchers can manipulate these properties by controlling the molecular geometry.
Table 3: Conformational Control and Its Effects on Model Disilanes [1]
| Compound | Structural Feature | Controlled Torsion Angles | Observed Photophysical Effect |
|---|---|---|---|
| cis-2 | Butyl chains enforcing a cis conformation. [1] | Specific ω1 and ω2. [1] | Baseline UV absorption. [1] |
| trans-3 | Butyl chains enforcing a trans conformation. [1] | Larger ω1 than cis-2. [1] | UV absorption redshifted by 4 nm vs. cis-2. [1] |
| 5 (C₆Cl₅) | Strong London dispersion forces from pentachlorophenyl groups. [1] | Locks ω2 in a syn conformation in gas and solid states. [1] | Intense intramolecular aryl-aryl interactions; affects solid-state packing. [1] |
The relationship between molecular conformation and electronic properties can be visualized as a logical flow, showing how structural design leads to specific conformational outcomes and final material properties.
Logical flow from molecular design to final properties via conformational control.
The unique combination of properties in disilane-bridged σ–π-conjugated molecules makes them promising candidates for several advanced material applications [1]:
While the search results do not provide a step-by-step recipe, they outline the critical factors for designing a successful synthesis of disilane-bridged molecules [1]:
¹H, ¹³C, ²⁹Si) to confirm the Si–Si connectivity and UV-Vis/fluorescence spectroscopy to probe the σ–π conjugated system [1].
The Benkeser reaction is a reduction method using lithium or calcium metal in low molecular weight alkylamine solvents, related to the Birch reduction but often conducted at higher temperatures [1] [2]. One of its applications is the synthesis of organosilicon compounds.
Synthesis of Bis(trichlorosilyl)methane this compound is a valuable precursor in organosilicon chemistry, used in organic synthesis, material science, and surface modification [3]. It can be prepared via a Benkeser-type reaction.
Reaction Equation: ( \ce{CHCl3 + 2HSiCl3 -> CH2(SiCl3)2} ) [3] The reaction involves trichloromethane (chloroform) and trichlorosilane.
Role of the Benkeser Reaction: The provided sources indicate that this synthesis proceeds under conditions characteristic of the Benkeser reaction, which typically involves a lithium or calcium metal reductant in an amine solvent [1] [2]. The amine solvent and metal work together to generate the active reducing species.
The table below summarizes the key information for the target compound:
| Property | Description / Value |
|---|---|
| Product Name | This compound [3] |
| CAS Number | 4142-85-2 [3] |
| Molecular Formula | CH(_2)Cl(_6)Si(_2) [3] |
| Boiling Point | 179-180 °C [3] |
| Appearance | Colorless liquid [3] |
| Density | 1.545 g/mL at 25 °C [3] |
| Sensitivity | Moisture Sensitive [3] |
The following methodology is reconstructed from general Benkeser reaction principles and the specific reaction components mentioned for this synthesis. This is a conceptual protocol and must be validated in a laboratory setting.
1. Reaction Setup
2. Reaction Procedure
3. Work-up and Purification
The diagram below illustrates the proposed step-by-step mechanism for the formation of this compound, based on the general principles of the Benkeser reaction.
Phosphines are primarily employed as catalysts in organic synthesis for the formation of carbon-carbon bonds. The table below summarizes the key contexts in which phosphine catalysis is applied, as found in the recent literature.
| Reaction Type | Role of Phosphine Catalyst | Key Features |
|---|---|---|
| Allene Coupling Reactions [1] | Nucleophile that forms a zwitterionic intermediate with the allene, enabling subsequent cycloaddition and C–C bond formation. | Versatile for constructing complex cyclic structures; involves regioselectivity and diastereoselectivity. |
| Palladium-Catalyzed Cross-Couplings [2] | Ligand that coordinates to palladium, stabilizing the active Pd(0) species and influencing reactivity and selectivity. | Critical for industrial C–C bond formation (e.g., Suzuki, Heck reactions); in situ reduction of Pd(II) to Pd(0) is a key step. |
| C–F Bond Activation [3] | Acts as a main-group catalyst itself, undergoing oxidative addition and reductive elimination cycles without a transition metal. | Emerging, metal-free methodology for defluorination; uses inexpensive, commercially available trialkylphosphines. |
While a direct protocol doesn't appear to exist, the established principles of phosphine catalysis provide a starting point for research. Your investigation could focus on two potential pathways:
The following diagram outlines a logical, phase-based workflow you could adopt to explore the development of a phosphine-catalyzed Si–C coupling reaction, based on standard practices in methodology development.
To advance your research, I suggest the following concrete steps:
Although direct protocols are unavailable, the gathered data on trichlorosilane is crucial for any experimental design. The table below summarizes its core characteristics and safety data.
| Property | Description |
|---|---|
| Chemical Formula | HCl₃Si [1] |
| IUPAC Name | Trichlorosilane [1] |
| Appearance | Colourless, volatile liquid [1] |
| Boiling Point | 31.8 °C (89.2 °F; 304.9 K) [1] |
| Major Application | Principal precursor to ultrapure silicon for the semiconductor industry [1] |
| Reactivity | Highly reactive; rapidly decomposes in water to produce siloxane polymer and hydrochloric acid [1] |
| Hazards | Highly flammable, reacts violently with water, may cause severe burns [1] |
| Safety Notes | Handle under inert gas; neutralization of spills may require sodium hydroxide or sodium bicarbonate [1] |
To guide your research, here are some promising research avenues and contexts where trichlorosilane is commonly used, which may provide a starting point for developing your own protocols.
Based on the general information available, here is a logical workflow you could adapt to develop a specific silylation protocol. The diagram below outlines the key stages, from safety preparation to purification.
Although direct information on bis(trichlorosilyl)methane is unavailable, other organosilicon precursors are well-established for producing silicon carbide, primarily through Chemical Vapor Deposition (CVD) and polymer-derived ceramic routes.
The table below summarizes two common precursors and their documented applications:
| Precursor Name | Chemical Formula | Application Method | Key Findings & Parameters | Source |
|---|---|---|---|---|
| Methyltrichlorosilane (MTS) | CH₃SiCl₃ | CVD in Horizontal Hot-Wall Reactor | SiC epitaxial growth; optimal parameters studied via numerical simulation: substrate temperature, MTS/H₂ ratio, total gas flow rate. [1] | |
| Methyltrichlorosilane (MTS) | CH₃SiCl₃ | Laser Chemical Vapor Deposition (LCVD) | Grown on graphite/silicon substrates; thermodynamic calculations performed for C-H-Si-Cl system. [2] | |
| Hexamethyldisilane (HMDS) | C₆H₁₈Si₂ | Fluidized Bed Chemical Vapor Deposition | Halogen-free alternative; β-SiC phase obtained at lower temp (~1000°C); process produces dense/porous layers. [3] |
Based on the methodologies for similar precursors like MTS, the following workflow outlines the general steps for depositing a silicon carbide coating or layer via CVD. You can adapt this framework for this compound.
Given the lack of specific data for this compound, I suggest the following steps to develop your application notes:
Molecular Layer Deposition is a vapor-phase technique for depositing organic or organic-inorganic hybrid thin films. It operates in a sequential, self-limiting manner, similar to Atomic Layer Deposition, allowing for precise thickness control and excellent conformality on complex 3D structures [1] [2].
A typical MLD cycle consists of four repeated steps [2]:
Repeating this cycle builds the film layer-by-layer. The key is that each reaction is self-limiting, ensuring precise film growth per cycle (GPC) [1].
The following workflow outlines the core stages of an MLD process. You can use this as a template for developing a specific protocol for bis(trichlorosilyl)methane.
Based on the workflow above, here is a detailed breakdown of the protocol stages and key parameters to define.
1. Pre-Deposition Setup
2. MLD Process Parameters This table outlines the critical parameters you need to define for a complete protocol. Specific values for this compound must be determined experimentally or sourced from literature.
| Parameter | Description & Considerations |
|---|---|
| Reactor Temperature | Determine the MLD window (temperature range with constant GPC). Low temperatures risk precursor condensation; high temperatures cause decomposition [1]. |
| Precursor Temperatures | Heated bubblers to generate sufficient vapor pressure. Avoid temperatures that cause thermal decomposition [3]. |
| Pulse Duration | Time for each precursor exposure. Must be long enough for surface saturation. Requires saturation studies [1]. |
| Purge Duration | Critical for removing excess precursor and by-products. Prevents CVD-like growth. Must be optimized [1]. |
| Carrier Gas & Flow | High-purity inert gas. Flow rate must ensure proper precursor delivery and purging, especially in fluidized beds [3]. |
3. Post-Deposition & Characterization
When developing your process, you will need to measure and track the following quantitative aspects:
| Concept | Description & Impact on Process |
|---|---|
| Growth Per Cycle | Average thickness increase per MLD cycle (Å/cycle or nm/cycle). Lower-than-expected GPC is common due to steric hindrance or molecule tilting [1]. |
| Saturation Curve | Plot of GPC vs. precursor pulse time. Used to determine the minimum pulse time for saturated growth [1]. |
| MLD Window | Temperature range where GPC is constant. Ideal for reproducible processes [2]. |
MLD processes often face specific non-idealities. The table below lists common issues and potential mitigation strategies.
| Challenge | Potential Cause | Mitigation Strategies |
|---|---|---|
| Low Growth Rate | Steric hindrance from bulky precursors, low vapor pressure, or molecule tilting [1]. | Use precursors with rigid backbones, increase precursor temperature (if stable), or employ ternary reaction sequences [2]. |
| Substrate Inhibition | Initial surface reacts slower than the growing film, leading to slower startup growth [1]. | Use substrate priming layers or different surface functionalization. |
| Precursor Condensation/Decomposition | Operating outside the MLD window [1]. | Carefully determine the optimal deposition temperature range (MLD window). |
| Poor Conformality | Non-self-limiting reactions or short purge times causing gas-phase reactions (CVD) [1]. | Ensure pulse/purge times are sufficient for proper surface saturation and by-product removal. |
| Agglomeration | Especially problematic for particle coatings in fluidized beds [3]. | Use mechanical vibration or micro-jets to break up agglomerates during deposition [3]. |
The sol-gel process represents a versatile wet chemical approach for fabricating hybrid organic-inorganic polymers with tailored properties. This method involves the transformation of molecular precursors into a colloidal solution (sol) that gradually evolves into a networked structure (gel) through hydrolysis and condensation reactions. The fundamental chemistry revolves around the conversion of metal alkoxide precursors (e.g., tetraethyl orthosilicate/TEOS, titanium isopropoxide) into metal oxide networks under mild conditions, typically at room temperature or with mild heating. The explosion of research activity in this field over recent decades has yielded significant advances in both fundamental understanding and practical applications of these hybrid materials, which combine the advantageous properties of both organic and inorganic components. [1] [2]
Hybrid organic-inorganic materials prepared via sol-gel routes are broadly classified into two categories based on the nature of interaction between components. Class I hybrids incorporate organic components embedded within inorganic matrices through weak interactions (van der Waals, hydrogen bonding, or ionic bonds), while Class II hybrids feature strong covalent or iono-covalent bonds between organic and inorganic phases. This covalent bonding in Class II hybrids typically results from using organically-modified precursors (e.g., 3-glycidyloxypropyl trimethoxysilane/GPTMS, 3-aminopropyltriethoxysilane/APTES) where organic functional groups are directly bonded to silicon atoms. The sol-gel approach enables fine control over material composition and structure at the nanoscale level, yielding products with superior homogeneity and purity compared to traditional solid-state processes. [3] [4]
The unique advantage of sol-gel processing lies in its ability to produce materials with precisely controlled porosity, high specific surface area, and tunable functionality under mild chemical conditions. This makes it particularly suitable for incorporating thermolabile biological molecules and drug compounds that would degrade under high-temperature processing conditions. Furthermore, the ability to fine-tune reaction parameters (pH, temperature, precursor concentration, catalyst) allows researchers to engineer materials with specific structural characteristics and performance properties for targeted applications ranging from drug delivery to corrosion protection. [3] [5]
The sol-gel synthesis of hybrid organic-inorganic materials follows a systematic sequence of chemical reactions and processing steps. The process begins with precursor selection and preparation, typically involving metal alkoxides (e.g., tetraethyl orthosilicate/TEOS, titanium isopropoxide) or metal salts dissolved in a suitable solvent (commonly ethanol or isopropanol). The subsequent hydrolysis step involves reaction with water, which replaces alkoxide groups (OR) with hydroxyl groups (OH). This is followed by condensation reactions where hydroxyl groups from different molecules combine to form metal-oxygen-metal bonds (M-O-M) with the elimination of water or alcohol. As these condensation reactions proceed, the molecular weight increases, eventually forming a three-dimensional network that transitions from a colloidal sol to a solid gel. [2] [6]
The gelation process is highly dependent on several critical parameters including precursor concentration, water-to-precursor ratio, catalyst type and concentration (acid or base), reaction temperature, and pH conditions. Acidic conditions (pH < 7) generally produce more weakly branched, linear polymers that yield porous xerogels after drying, while basic conditions (pH > 7) favor the formation of highly branched, colloidal particles that result in denser materials. Following gelation, the material undergoes an aging process that strengthens the network through further condensation and structural reorganization, followed by drying to remove the liquid phase. The final thermal treatment (firing or sintering) determines the ultimate material properties, with hybrid organic-inorganic materials requiring significantly lower temperatures (often below 150°C) compared to purely inorganic materials (400-1500°C). [2] [7] [5]
Figure 1: Comprehensive workflow of the sol-gel process for hybrid organic-inorganic materials, illustrating key chemical reactions and transformation stages from molecular precursors to final solid materials. The process involves sequential hydrolysis, condensation, gelation, aging, drying, and thermal treatment steps, with critical parameters influencing each transition.
A detailed protocol for synthesizing epoxy-silica hybrid coatings for corrosion protection of 304 stainless steel demonstrates the practical application of sol-gel methodology. Begin by preparing the inorganic precursor solution: mix 1 mol tetraethyl orthosilicate (TEOS) with 3.84 mol ethanol and 0.5 mol water. Stir this mixture at room temperature for 30 minutes at 1000 rpm, then add 20 µL hydrochloric acid (HCl, 37%) dropwise to catalyze the reactions. Continue stirring at 60°C for 24 hours until a transparent solution forms, then remove the solvent at 50°C under vacuum to obtain prehydrolyzed TEOS (HTEOS). [4]
For the hybrid coating formulation, combine HTEOS (as inorganic phase), 3-aminopropyltriethoxysilane (APTES as curing agent), and commercial epoxy resin (KER 828 as organic part) in weight ratios of 1:1:1 (HTEOS:APTES:Epoxy). Mix the components thoroughly and apply to properly cleaned 304 stainless steel substrates using spin coating techniques. Cure the coated substrates initially at 80°C for 1 hour, followed by post-curing at 120°C for 2 hours to achieve complete crosslinking. For enhanced barrier properties, incorporate SiO₂ nanoparticles (1% by weight) into the optimal coating formulation (1:1:1 ratio) to create a nanocomposite hybrid coating with superior corrosion resistance. [4]
Critical parameters for successful implementation include maintaining strict control over relative humidity (40-50%) during coating application, ensuring complete substrate cleaning through sequential ultrasonic treatment in acetone and ethanol, and controlling the spin coating speed (typically 2000-3000 rpm) to achieve uniform thickness. The resulting hybrid coatings exhibit excellent adhesion to metal substrates (pull-off strength > 5 MPa), high thermal stability (decomposition temperature > 300°C), and significantly enhanced corrosion resistance (charge transfer resistance > 150,000 Ω·cm² after 1 month in 3.5% NaCl solution). [4]
For biomedical applications such as drug delivery systems, a typical protocol involves creating bioactive glass-polymer hybrids. Start with preparing the inorganic phase by hydrolyzing tetraethyl orthosilicate (TEOS) in ethanol with 0.1M HCl catalyst (molar ratio TEOS:EtOH:H₂O:HCl = 1:8:4:0.01) under continuous stirring for 1 hour at room temperature. Simultaneously, prepare the organic polymer solution by dissolving chitosan (2% w/v) in dilute acetic acid solution (1% v/v). Gradually add the TEOS sol to the chitosan solution under vigorous stirring, maintaining the weight ratio of organic:inorganic phases at 60:40. Continue stirring for 24 hours to ensure complete mixing and partial condensation. [3]
To incorporate therapeutic agents, add the drug compound (e.g., antibiotic, anti-inflammatory, or anticancer drug) to the hybrid sol at this stage, using concentration ranges appropriate for the specific application (typically 1-10% w/w relative to solid content). For nanoparticle formation, use spray drying or emulsion techniques to create particles with controlled size distribution (100-500 nm). Age the resulting gel at 4°C for 24 hours, then dry under ambient conditions for 72 hours followed by vacuum drying at 40°C for 24 hours. Perform final conditioning through mild thermal treatment at 60°C for 2 hours to stabilize the hybrid network without degrading the incorporated drug. [3]
Key considerations for biomedical applications include maintaining sterile conditions throughout the process, using biocompatible precursors exclusively, and controlling the mesoporosity (2-50 nm pore size) to modulate drug release profiles. The resulting hybrids exhibit enhanced bioactivity through the formation of a hydroxyapatite surface layer when in contact with physiological fluids, which promotes integration with bone tissue for orthopedic applications. The drug release kinetics can be tailored by adjusting the crosslink density and organic-inorganic ratio, with typical release profiles extending from several days to weeks depending on the specific formulation. [3]
Table 1: Comparison of different organic-inorganic hybrid systems prepared via sol-gel process, their compositions, properties, and applications.
| Hybrid System | Composition | Key Properties | Applications | References |
|---|---|---|---|---|
| Epoxy-Silica | TEOS, APTES, Epoxy resin (1:1:1 wt%) | High corrosion resistance, thermal stability, adhesion strength > 5 MPa | Corrosion protection coatings | [4] |
| Chitosan-Silica | TEOS, Chitosan (40:60 wt%) | Biocompatible, bioactive, porous structure (100-500 μm) | Bone tissue engineering, drug delivery | [3] |
| Zirconia-PEG | ZrO₂, PEG, Eu³⁺ (4.5 wt%), ZnS (2-3.5 wt%) | Amorphous nanocrystals (12 nm), luminescent | Optical devices, sensors | [3] |
| Silica-Starch | TEOS, Starch, PEO or Calcium alginate | Biodegradable, matrix structure | Biomedical scaffolds | [3] |
| PU-HBNPSi | Polyurethane, modified silica | Homogeneous structure, flame retardant | Flame retardant materials | [3] |
| HMSs | Hollow mesoporous silica | Spherical particles (400-421 nm), pore 2.8-3.9 nm | Cu²⁺ adsorption, drug carrier | [3] |
The properties of sol-gel derived hybrid materials can be precisely tuned by varying the organic-inorganic ratio, which directly influences mechanical strength, flexibility, and functionality. Research has demonstrated that a balanced composition (1:1 ratio of organic to inorganic components) typically yields optimal performance characteristics. For corrosion-resistant epoxy-silica hybrids, the 1:1:1 formulation (HTEOS:APTES:Epoxy) exhibited the highest corrosion resistance, attributed to the formation of a dense, homogeneous Si-O-Si network with minimal defects. Increasing the epoxy content beyond this optimal ratio (1:1:1.2) resulted in reduced barrier properties due to decreased inorganic network connectivity. [4]
The molecular structure of precursors significantly impacts the final material properties. Organically-modified alkoxysilanes (e.g., GPTMS, APTES, MTMS) serve as molecular bridges between organic and inorganic domains, facilitating the formation of Class II hybrids with covalent bonding. The organic substituents (epoxy, amino, methyl, phenyl groups) impart specific functionalities such as improved flexibility (epoxy), increased hydrophobicity (methyl, phenyl), or sites for further chemical modification (amino, epoxy). For specialized applications, fluorinated alkoxysilanes (e.g., PFOTES) can be incorporated to enhance hydrophobicity and surface properties. The incorporation of functional nanoparticles (SiO₂, CeO₂, ZnS) into hybrid matrices further extends property tuning, enhancing mechanical strength, barrier properties, or adding specific functionalities like luminescence or photocatalytic activity. [3] [4]
Table 2: Influence of processing parameters on material properties in sol-gel derived hybrids.
| Processing Parameter | Effect on Material Properties | Optimal Conditions | Characterization Techniques |
|---|
| pH Condition | Acidic: linear polymers, porous structures Basic: colloidal particles, dense structures | pH 1-2 (acidic) for controlled porosity pH 8-10 (basic) for dense films | FTIR, NMR, BET surface area | | Water-to-Precursor Ratio | Low ratio: incomplete hydrolysis, organic retention High ratio: complete hydrolysis, denser inorganic network | R = 2-4 (complete hydrolysis) | TGA, FTIR, Solid-state NMR | | Aging Conditions | Longer aging: higher crosslink density, smaller pores Temperature affects reorganization rates | 25-60°C for 24-72 hours | Mechanical testing, Porosimetry | | Drying Method | Ambient: xerogels (porous) Supercritical: aerogels (highly porous) | 25-100°C (xerogel) Supercritical CO₂ (aerogel) | SEM, TEM, Surface area analysis | | Thermal Treatment | Low temperature: organic retention High temperature: complete inorganic structure | 60-150°C (hybrids) 400-800°C (ceramics) | TGA-DSC, XRD, FTIR |
Comprehensive characterization of sol-gel derived hybrid materials requires a multifaceted approach to elucidate structural, chemical, and functional properties. Fourier Transform Infrared (FTIR) Spectroscopy provides essential information about chemical bonding, particularly the formation of Si-O-Si networks (absorption bands at 1000-1100 cm⁻¹), Si-OH groups (~950 cm⁻¹), and organic functional groups, while also monitoring the completion of condensation reactions. Thermal analysis (TGA, DTA, DSC) reveals the thermal stability, composition, and decomposition behavior of hybrids, with weight loss events indicating the removal of solvents (25-150°C), combustion of organic components (200-500°C), and further condensation of silanol groups. [1] [3] [4]
Microstructural analysis employs Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to examine surface morphology, homogeneity, phase distribution, and nanoparticle incorporation at micro- to nanoscale resolution. These techniques are particularly valuable for assessing pore structure, crack formation, and inorganic domain distribution within the organic matrix. Surface analysis techniques including water contact angle measurements provide information on hydrophilicity/hydrophobicity, while atomic force microscopy (AFM) yields topographical details and surface roughness parameters critical for applications such as coatings and biomedical implants. [3] [4]
For functional assessment, electrochemical techniques (Electrochemical Impedance Spectroscopy/EIS, Potentiodynamic Polarization) quantitatively evaluate corrosion protection performance of hybrid coatings by measuring charge transfer resistance (Rct), corrosion potential (Ecorr), and corrosion current density (icorr). Bioactivity assessment involves in vitro tests in simulated body fluid (SBF) to monitor the formation of hydroxyapatite layers on surfaces, while drug release studies utilize UV-Vis spectroscopy or HPLC to quantify release kinetics from hybrid carriers. Additional specialized characterization includes solid-state NMR for structural elucidation, XRD for crystallinity assessment, and porosimetry for surface area and pore size distribution measurements. [3] [4]
Sol-gel derived hybrid materials have found extensive applications in the biomedical field due to their tunable properties and biocompatibility. Bioactive glasses and ceramic-polymer hybrids are employed in bone tissue engineering, where they form a hydroxyapatite surface layer analogous to the mineral phase of bones, facilitating direct bonding with living bone tissue. The sol-gel approach offers significant advantages for creating bioactive materials with enhanced bioactivity compared to melt-derived glasses of similar composition, attributed to their higher specific surface area and abundant surface silanol groups that promote hydroxyapatite nucleation. These materials are successfully used in orthopedic applications such as hip and knee prostheses, dental implants, and bone repair scaffolds. [3]
Drug delivery systems represent another significant application, where hybrid materials serve as carriers for controlled release of therapeutic agents including antibiotics, anti-inflammatory drugs, and anticancer compounds. The porous structure of sol-gel derived hybrids can be tailored to achieve specific release profiles, from burst release to sustained release over extended periods. Nanoparticles prepared via sol-gel methods are particularly valuable for cancer therapy, as their size (typically 100-200 nm) enables enhanced permeability and retention in tumor tissues, improving therapeutic efficacy while reducing systemic side effects. Additional biomedical applications include biosensors utilizing enzyme-containing hybrids, antibacterial coatings incorporating silver or antibiotic compounds, and wound healing materials with controlled release of growth factors or antimicrobial agents. [3]
Hybrid organic-inorganic coatings provide exceptional corrosion protection for metallic substrates, combining the barrier properties of ceramic coatings with the flexibility and thickness of polymer coatings. These materials form a physical barrier against corrosive species while maintaining strong adhesion to metal substrates through covalent bonding with surface hydroxyl groups. The incorporation of corrosion inhibitors (e.g., cerium ions, caffeine) further enhances protection through active corrosion inhibition mechanisms. The sol-gel process enables the deposition of uniform, defect-free coatings on complex geometries using conventional application techniques such as dip-coating, spin-coating, and spray-coating, making them suitable for industrial-scale applications. [7] [4]
Functional coatings with specialized surface properties represent another growing application area. Superhydrophobic coatings inspired by the lotus leaf effect combine appropriate surface roughness with low surface energy chemistry to achieve water contact angles >150°, enabling self-cleaning, anti-icing, and anti-fouling properties. Anti-reflective coatings with controlled refractive index, typically achieved through multilayer designs or graded porosity, enhance light transmission in optical components, display panels, and photovoltaic cells. Photocatalytic coatings incorporating TiO₂ or ZnO nanoparticles exhibit self-cleaning and air-purifying properties under UV illumination, while antimicrobial coatings containing silver, copper, or zinc ions inhibit microbial growth on surfaces. The versatility of sol-gel chemistry allows precise tuning of these functional properties through selection of appropriate precursors and processing conditions. [7]
The optical transparency and tunable refractive index of sol-gel derived hybrids make them ideal materials for optical applications. Planar waveguides, photonic crystals, and luminescent materials doped with rare-earth ions (e.g., Eu³⁺, Tb³⁺) benefit from the homogeneous distribution of active components achievable through sol-gel processing. Nonlinear optical materials with high second- or third-order nonlinear susceptibility have been developed using chromophore-containing hybrids for applications in optical switching and frequency conversion. The ability to process these materials as thin films, bulks, or fibers further expands their implementation in integrated optical devices. [1] [3]
In electronics, hybrid materials serve as dielectric layers in capacitors and transistors, encapsulants for electronic components, and functional layers in sensors. The combination of electrical insulation, thermal stability, and mechanical flexibility makes them particularly suitable for flexible electronics and emerging wearable technologies. Energy-related applications include sol-gel derived materials for lithium-ion battery electrodes, supercapacitors, fuel cell components, and solar cells, where their controlled porosity and high surface area enhance performance. The low processing temperatures of sol-gel methods compared to conventional ceramic processing enable direct deposition on temperature-sensitive substrates, expanding their compatibility with various device architectures. [1]
Objective: To prepare and apply a corrosion-resistant epoxy-silica hybrid coating on 304 stainless steel substrates. [4]
Materials:
Equipment:
Procedure:
Substrate Preparation:
Prehydrolyzed TEOS (HTEOS) Preparation:
Hybrid Coating Formulation:
Coating Application:
Characterization:
Troubleshooting:
Objective: To prepare drug-loaded silica-chitosan hybrid nanoparticles for controlled drug delivery. [3]
Materials:
Equipment:
Procedure:
Chitosan Solution Preparation:
TEOS Hydrolysis:
Hybrid Sol Preparation:
Drug Incorporation:
Nanoparticle Formation:
Characterization:
Troubleshooting:
Figure 2: Experimental workflow for sol-gel hybrid coating preparation, highlighting critical steps from substrate preparation through characterization, with key parameters and quality control checkpoints that ensure reproducible results.
Sol-gel derived hybrid organic-inorganic materials represent a versatile class of functional materials with tailored properties for diverse applications. The sol-gel process offers unique advantages including mild synthesis conditions, compositional flexibility, and precise control over structure at the nanoscale level. These materials successfully combine the beneficial properties of organic polymers (flexibility, functionality, processability) with those of inorganic ceramics (hardness, thermal stability, chemical resistance), enabling innovative solutions in fields ranging from biomedical engineering to corrosion protection. [1] [3]
Future developments in sol-gel hybrid materials will likely focus on multifunctional systems that combine several properties in a single material, such as coatings with integrated sensing and self-healing capabilities, or biomedical implants with combined structural support and controlled drug delivery functions. Bioinspired approaches will continue to influence material design, with increasing sophistication in mimicking complex natural structures like the lotus leaf (superhydrophobicity) or nacre (mechanical toughness). The integration of advanced characterization techniques including in situ monitoring of sol-gel reactions will provide deeper understanding of structure-property relationships, enabling more rational design of materials with predictive performance. [7]
As sustainability concerns grow, research will increasingly focus on green chemistry principles in sol-gel processing, including the use of bio-based precursors, water-based solvents, and energy-efficient processing routes. The development of standardized protocols and quality control methods will facilitate broader industrial adoption, particularly in regulated sectors such as medical devices and pharmaceuticals. With continued advances in synthesis methodologies and fundamental understanding, sol-gel hybrid materials are poised to address emerging challenges in technology, healthcare, and environmental protection. [3] [6]
The table below summarizes the fundamental characteristics of bis(trichlorosilyl)methane based on supplier information [1].
| Property | Value / Description |
|---|---|
| CAS Number | 4142-85-2 [1] |
| Molecular Formula | CH₂Cl₆Si₂ [1] |
| Appearance | Colorless liquid [1] |
| Boiling Point | 179-180 °C [1] |
| Density | 1.545 g/mL at 25 °C [1] |
| Sensitivity | Moisture Sensitive [1] |
| Synthesis Method | Reaction of trichloromethane (CHCl₃) and trichlorosilane (HSiCl₃) [1] |
While specific data on its use as a coupling agent is limited in the search results, its structure suggests strong potential. The compound is cited as a precursor for organosilicones and is used in organic synthesis, surface modification, and as a catalyst, defoamer, and modifier [1].
The general mechanism of silane coupling agents involves one end bonding to an inorganic surface (e.g., glass, metal) and the other end bonding to an organic polymer, acting as a molecular bridge [2] [3]. This compound, with its two highly reactive -SiCl₃ groups, is particularly suited for creating tightly cross-linked networks or bonding to two inorganic surfaces.
Based on general knowledge of chlorosilane chemistry and the information retrieved, the following points are critical for any experimental work:
The following diagram outlines a logical, step-by-step workflow for using such a compound as a surface modifier, inferred from general silane chemistry principles [4] [5] [3].
To obtain the detailed protocols and data you need, I suggest the following avenues:
| Synthesis Method | Core Reaction / Process | Key Features / Outcomes | Citations |
|---|---|---|---|
| Thermal Rearrangement (Yajima Method) | Thermal decomposition of Polydimethylsilane (PDMS) at high pressure and temperature (Kumada rearrangement). | Traditional, industrially used method; produces PCS for SiC fibers; can involve high pressure (up to 100 atm). [1] [2] | |
| Catalytic Rearrangement | Thermal decomposition of PDMS in the presence of a solid acid catalyst (e.g., Zeolite ZSM-5) at normal pressure. | Simplifies reactor design by avoiding high pressure; allows control over molecular weight. [2] | |
| Grignard Coupling | Reaction of (chloroalkyl)chlorosilanes (e.g., Cl₃SiCH₂Cl) with organomagnesium reagents. | Offers structural design flexibility; allows incorporation of vinyl/allyl groups for cross-linking. [3] [4] | |
| Ring-Opening Polymerization (ROP) | Polymerization of strained cyclic carbosilanes like silacyclobutanes. | Enables synthesis of well-defined, linear polycarbosilanes. [5] [3] |
The following diagram outlines the general strategies for polycarbosilane synthesis as revealed by the current literature.
The primary source identified is a US patent (US9643844B2) titled "Low temperature atomic layer deposition of films comprising SiCN or SiCON" [1]. This patent establishes that bis(trichlorosilyl)methane and its derivatives are used as precursors for depositing SiCN films.
The table below summarizes the core information about the ALD process as described in the patent:
| Aspect | Description |
|---|---|
| Target Film | Silicon Carbonitride (SiCN) [1] |
| Key Precursor | This compound and related organosilane compounds [1] |
| Process Type | Atomic Layer Deposition (ALD) [1] |
| General Claim | Deposition at low temperatures (e.g., below 450°C, preferably below 200°C) [1] |
The patent confirms the feasibility of the process but describes it in broad, claims-oriented language. It does not provide a full, detailed recipe with specific dosing times, purge durations, or pressure parameters needed for a laboratory protocol [1].
To bridge the gap between the patent claim and a workable laboratory method, you can follow a structured process development approach, which is standard in the ALD field [2]. The diagram below outlines the key stages of this development workflow.
For each stage in the diagram, here are the experimental goals and methodologies based on general ALD best practices [2]:
Step 1: Reactant Selection
Step 2: Composition & Saturation
Step 3: Thickness Control
Step 4: Property Evaluation
Step 5: Process Optimization
This section addresses common foundational questions about the compound and yield optimization.
What is Bis(trichlorosilyl)methane and what is it used for? this compound (CAS: 4142-85-2) is a moisture-sensitive, colorless liquid organosilicon compound. It is primarily used as a precursor in the synthesis of other organosilicon compounds and finds application in organic synthesis, surface modification, and as a research chemical in fields like materials science [1].
What is the fundamental difference between theoretical and actual yield?
The theoretical yield is the maximum amount of product that can be produced from a given amount of reactants, based on stoichiometric calculations from the chemical equation. The actual yield is the amount of product that is actually obtained when the reaction is conducted in a laboratory. The percent yield is a measure of the reaction's efficiency, calculated as (Actual Yield / Theoretical Yield) * 100% [2].
What are common reasons for a low percent yield? In practice, obtaining less product than the theoretical maximum is common. This can be due to incomplete reactions, the occurrence of side reactions, loss of product during transfer or purification steps, or spills and other experimental errors [2].
The table below outlines common issues and potential solutions, incorporating general chemical principles and advanced optimization strategies.
| Problem | Possible Causes | Suggested Solutions & Optimization Techniques |
|---|---|---|
| Low Yield | Impure reactants, incorrect stoichiometry, suboptimal reaction conditions (temperature, time), side reactions. | Ensure reactant purity, verify stoichiometric calculations. Implement systematic optimization of parameters like temperature and reaction time [3]. |
| Moisture Sensitivity | This compound is moisture sensitive. Exposure to air moisture can hydrolyze the compound, degrading it and reducing yield [1]. | Conduct synthesis and handling under inert atmosphere (e.g., nitrogen/argon glove box). Use anhydrous solvents and ensure apparatus is perfectly dry. |
| Inconsistent Results Between Batches | Slight variations in parameters like mixing efficiency, heating rate, or catalyst activity. Difficulty scaling up from small-scale experiments. | Employ high-throughput experimentation platforms (e.g., multi-reactor systems) to test multiple conditions simultaneously and identify robust optimal conditions [3]. |
| Difficulty Optimizing Multiple Parameters | Manually adjusting one variable at a time is inefficient and often fails to find the true optimum due to complex interactions between variables (e.g., temperature vs. pressure vs. catalyst amount). | Apply advanced Bayesian Optimization (BO) methods. These algorithms use statistical models to efficiently find the best combination of parameters with fewer experiments, balancing exploration of new conditions with exploitation of known good ones [3]. |
For complex optimization challenges, especially in multi-reactor systems, traditional one-variable-at-a-time approaches are insufficient. Process-Constrained Batch Bayesian Optimization via Thompson Sampling (pc-BO-TS) is a state-of-the-art method [3].
This approach involves:
The workflow for this methodology can be visualized as follows:
The table below summarizes the core data for this compound, which is essential for planning experiments and calculations [1].
| Property | Value |
|---|---|
| CAS Number | 4142-85-2 |
| Molecular Formula | CH2Cl6Si2 |
| Appearance | Colorless liquid |
| Boiling Point | 179-180 °C |
| Density | 1.545 g/mL at 25 °C |
| Sensitivity | Moisture Sensitive |
| Common Synthesis | Reaction of trichloromethane (CHCl3) with trichlorosilane (HSiCl3) |
Quaternary phosphonium salts (QPS) are versatile catalysts characterized by a central phosphorus atom bonded to four organic groups. They are highly valued in organic synthesis, particularly as Phase Transfer Catalysts (PTCs), for their ability to facilitate reactions between reagents in two immiscible phases (e.g., aqueous and organic) [1] [2]. Their applications span from large-scale industrial manufacturing to specialized asymmetric synthesis and material science [3] [4].
Selecting the right QPS catalyst depends on your specific reaction. The tables below summarize common catalysts and their typical applications.
Table 1: Common Quaternary Phosphonium Salts and Their Uses
| Catalyst Name | Abbreviation/Formula | Common Application Areas |
|---|---|---|
| Ethyltriphenylphosphonium bromide | EtPh₃PBr [2] | Alkylation reactions [2] |
| Propyltriphenylphosphonium bromide | PrPh₃PBr [2] | Etherification reactions [2] |
| Methyltriphenylphosphonium bromide | MePh₃PBr [2] | Olefin-forming reactions [2] |
| Tetraoctylphosphonium bromide | [P8][Br] [5] | Epoxidation processes [5] |
| Trihexyltetradecylphosphonium chloride | [P6][Cl] [5] | Epoxidation processes [5] |
| Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate | [P6][Phosf] [5] | Epoxidation processes (high yield) [5] |
Table 2: Optimized Conditions for Specific Reactions
| Reaction Type | Recommended Catalyst | Typical Loading | Temperature | Key Reaction Parameters |
|---|
| Epoxidation of Fatty Acid Methyl Esters (FAMEs) [5] | [P6][Phosf] | Not specified | 50°C [5] | H₂O₂:C=C molar ratio: 1.8 ± 0.2 [5] Reaction Time: 30 ± 4 minutes [5] | | General Phase-Transfer Catalysis (e.g., Alkylation, Etherification) [2] | EtPh₃PBr, PrPh₃PBr, etc. | 0.5 - 5 mol% (of total reaction mass) [2] | 50 - 80°C [2] | Solvent: Dichloromethane, Chloroform, CCl₄ [2] System: Biphasic (aqueous/organic) [2] |
This protocol, adapted from recent research, outlines the epoxidation of fatty acid methyl esters (biodiesel) using a QPS/Heteropolyacid catalyst system [5].
Q1: My reaction yield is low. What could be the problem?
Q2: The catalyst is difficult to recover after the reaction. Are there solutions?
Q3: I need high selectivity for an asymmetric synthesis. Are there chiral QPS catalysts?
Q4: I observe impurities in my final product. How can I improve purity?
Research into QPS catalysts continues to evolve. Key trends for the future include:
The Benkeser reduction is an organic reaction used for the hydrogenation of polycyclic aromatic hydrocarbons (like naphthalene) to saturated or partially reduced products [1]. It is a modification of the classic Birch reduction but uses lithium or calcium metal in low molecular weight alkyl amine solvents (e.g., ethylenediamine) [1]. A key advantage is that it can be conducted at temperatures higher than the boiling point of ammonia (which is -33°C), making it more convenient than the traditional Birch reduction [1].
The table below compares it with the Birch reduction for context, a common source of experimental issues [1].
| Feature | Classic Birch Reduction | Benkeser Reduction |
|---|---|---|
| Primary Reagents | Alkali metal (Na, Li) in liquid ammonia [1] | Alkali metal (Li, Ca) in low MW alkyl amines (e.g., ethylenediamine) [1] |
| Proton Source | Alcohol (e.g., ethanol) [1] | Amine solvent can act as the proton source [2]. |
| Typical Temperature | Cryogenic (to maintain liquid ammonia) [1] | Ambient or higher (above -33°C) [1] [2] |
| Common Applications | Converting arenes to 1,4-cyclohexadienes [1] | Deeper hydrogenation of polycyclic arenes [1] |
| Key Safety Hazard | Handling cryogenic liquid ammonia and pyrophoric metals [1] | Avoidance of liquid ammonia; pyrophoric metals and flammable amines remain a hazard [1]. |
Here are answers to common questions and problems researchers encounter.
Q1: What is the typical experimental setup for a Benkeser reduction? A standard protocol for hydrogenating Multi-Walled Carbon Nanotubes (MWNTs) provides a good reference [2]:
Q2: My reaction isn't proceeding. What could be wrong?
Q3: I'm getting unexpected products or low yields. How can I control this? Product distribution can be complex. For naphthalene reduction with lithium/ethylamine-dimethylamine, the principal products can include bicyclo[3.3.0]dec-(1,9)-ene, bicyclo[3.3.0]dec-(1,2)-ene, and bicyclo[3.3.0]decane [1].
Q4: How do I handle the reagents safely?
The following diagram outlines a systematic approach to troubleshooting and optimizing product distribution in the Benkeser reaction.
Troubleshooting Product Distribution in Benkeser Reaction
This table summarizes the primary hazards associated with chlorosilanes and the immediate first aid measures required [1].
| Hazard | First Aid Measures |
|---|---|
| Extremely Flammable Gas | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention [1]. |
| Causes Severe Skin Burns | Immediately remove contaminated clothing and wash skin with soap and plenty of water. Consult a doctor [1]. |
| Causes Severe Eye Damage | Rinse eyes cautiously with pure water for at least 15 minutes. Remove contact lenses if present. Consult a doctor [1]. |
| Fatal if Inhaled | Remove person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately [1]. |
FAQs on Handling
FAQs on Storage
Using the correct PPE is a critical last line of defense. The following chart outlines the essential protective equipment required.
In case of an accidental release or leak, follow a systematic emergency procedure as shown below.
This protocol details the steps to hydrolyze a chlorosilane while minimizing condensation to a siloxane, based on methods found in the technical literature [3].
Objective: To synthesize a silanol (e.g., R₃SiOH) from its corresponding chlorosilane (R₃SiCl) by neutralizing the hydrochloric acid by-product.
Materials:
Procedure:
The following table summarizes specific selectivity issues and solutions based on recent ligand development.
| Selectivity Challenge | Problem Description | Recommended Ligand/Solution | Key Mechanism & Application Notes |
|---|---|---|---|
| Site-Selectivity | Distinguishing between identical halogens (e.g., Br) with minimal steric/electronic bias on simple arenes like 2,4-dibromoaryl ethers [1] [2]. | Cooperative Ligand System: Electron-deficient phosphine (e.g., JackiePhos) with an olefin (e.g., 1,5-cyclooctadiene) [1] [2]. | JackiePhos recognizes subtle electronic charges for C2-selectivity; 1,5-cod stabilizes monomeric Pd, preventing non-selective aggregates. Highly effective under ball-milling (mechanochemical) conditions [2]. |
| Reactant Scope | Activating less reactive, low-cost substrates like aryl chlorides at room temperature [3] [4] [5]. | Ylide-Substituted Phosphines (YPhos), a class of strong electron-donating ligands [3] [4] [5]. | Exceptional electron donation facilitates oxidative addition of stable C(aryl)-Cl bonds. Enables room-temperature Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations [3] [5]. |
| Radical Pathway Selectivity | Controlling pathways in visible-light-induced Pd-catalyzed cross-couplings [6]. | Secondary Phosphine Oxide (DPAsphox) as a pre-ligand [6]. | The ligand incorporates a photosensitive moiety (DPA). Tautomerizes to phosphinous acid in situ, enabling ligand-to-metal or metal-to-ligand single-electron transfer under visible light for radical generation [6]. |
| Ligand Selection | Predicting whether a phosphine will favor mono- or bis-ligation to Pd, which dictates reactivity and selectivity [7]. | %Vbur(min) steric descriptor [7]. | A computational metric (minimum percent buried volume). Ligands with %Vbur(min) below a specific cutoff can bind two phosphines to Pd; those above favor monoligation. Helps predict outcomes before synthesis [7]. |
Here are detailed methodologies for two key approaches from recent literature.
This protocol uses a cooperative phosphine/olefin ligand system for C2-selective coupling, optimized for mechanochemical conditions [2].
Key Reagents:
Procedure:
The mechanism of this cooperative ligand system is illustrated below.
This protocol uses YPhos ligands to achieve record-setting activities for coupling Reformatsky reagents (organozinc) with aryl chlorides at room temperature [4].
Key Reagents:
Procedure:
The high activity of YPhos ligands stems from their strong electron-donating ability, as shown in this ligand comparison.
Here are answers to some foundational questions about bis(trichlorosilyl)methane.
Q1: What are the key physical properties of this compound?
The table below summarizes the key properties of this compound (CAS No. 4142-85-2) [1].
| Property | Value / Description |
|---|---|
| Molecular Formula | CH2Cl6Si2 |
| Appearance | Colorless liquid |
| Boiling Point | 179-180 °C |
| Density | 1.545 g/mL at 25 °C |
| Sensitiveness | Moisture Sensitive |
Q2: What are the primary purification methods for reactive, high-boiling point organochlorosilanes?
For a compound like this compound, the most common and suitable purification techniques are fractional distillation and crystallization [2]. The high boiling point suggests it is a good candidate for distillation under reduced pressure to prevent decomposition.
The workflow below outlines the general decision process for purifying such a compound.
Q3: What are critical handling considerations for this compound?
The most critical factor is that this compound is moisture sensitive [1]. All purification and handling must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and Schlenk-line or glovebox techniques to prevent hydrolysis and decomposition.
Here is a guide for addressing specific problems that may arise during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Product Yield | Decomposition due to moisture exposure. | Ensure complete anhydrous conditions; check seals and dryness of solvents/apparatus [1]. |
| Discolored Product | Thermal decomposition during distillation. | Distill under reduced vacuum to lower the boiling temperature [2]. |
| Failure to Crystallize | Incorrect solvent choice; insufficient purity. | Test a series of dry, anhydrous solvents. Pre-purify via distillation for higher initial purity [3]. |
| Unexpected Solid Formation | Hydrolysis; reaction with water vapor forming silanols/siloxanes. | Intensify moisture exclusion measures. The solid is likely an impurity to be removed by filtration under inert atmosphere [1]. |
This protocol provides a detailed methodology for the primary purification technique applicable to this compound.
Objective: To purify crude this compound via fractional distillation under reduced pressure. Principle: Separation is achieved based on differences in the volatilities of the components in the mixture [2] [3]. Using vacuum lowers the boiling point, minimizing thermal stress on the heat-sensitive compound.
Step-by-Step Procedure:
Silylation is a derivatization technique where a silyl group replaces an active hydrogen on functional groups like hydroxyl, carboxylic acid, or amine. This process makes compounds less polar, more volatile, and thermally stable for analysis [1].
The general reaction for creating a trimethylsilyl (TMS) ether, using trimethylchlorosilane (TMCS) as an example, is a nucleophilic substitution [1]: [ \text{ROH} + \text{Cl-SiMe}_3 \rightarrow \text{RO-SiMe}_3 + \text{HCl} ]
Whether this reaction is exothermic or endothermic depends on the specific reagents and conditions. One research paper treating ursodeoxycholic acid with hexamethyldisilazane (HMDS) reported that yield increased with temperature from 20°C to 70°C, which is consistent with an endothermic reaction [2]. In contrast, other silylation reagents like TMCS can react vigorously [3].
Here are solutions to frequently encountered problems related to heat management and reagent handling.
| Issue | Possible Cause | Solution & Preventive Steps |
|---|---|---|
| Rapid boiling/evaporation | Highly exothermic reagent (e.g., TMCS boiling point 57.6°C) [2]. | Use less volatile reagents (e.g., HMDS). Use efficient condenser, lower addition rate, temperature control [2] [3]. |
| Low derivatization yield | Reagent deactivated by moisture; insufficient reaction energy [1] [3]. | Maintain anhydrous conditions (dry glassware, nitrogen atmosphere). For sluggish reactions, consider gentle heating or catalyst (imidazole, TMCS with HMDS) [1] [3]. |
| Unwanted by-products | Overly vigorous reaction; reagent degradation; side reactions with by-products (e.g., HCl from TMCS) [1] [3]. | Use milder reagents (e.g., BSTFA, BSA). Include an acid trap (base like triethylamine or pyridine) for acidic by-products [1] [3]. |
The following methodology is adapted from a published procedure for the silylation of ursodeoxycholic acid, which was treated as an endothermic process [2]. This serves as a practical example of controlled silylation.
Workflow for Silylation Crystallization
| Reagent | Abbreviation | By-Product | Notes |
|---|---|---|---|
| Hexamethyldisilazane | HMDS | Ammonia (NH₃) | Slower reaction; can be catalyzed; by-product is a gas [3]. |
| Chlorotrimethylsilane | TMCS | Hydrogen Chloride (HCl) | Vigorous reaction; corrosive by-product requires trapping [1] [3]. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trifluoroacetamide | Reacts faster; volatile by-products don't interfere with GC analysis [1]. |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Acetamide | Universal reagent; by-products can contaminate GC-FID detectors [1]. |
Q1: What are the main challenges in recycling precious metal catalysts from organosilicon reaction mixtures? The primary challenges involve the efficient separation of minute amounts of precious metal (like platinum) from the liquid organosilicon product and removing color bodies that can form during reactions like hydrosilylation. Traditional methods can be inefficient, leading to significant catalyst loss and product contamination [1].
Q2: Are there recyclable catalysts for the key hydrosilylation reaction under green conditions? Yes. Platinum nanoparticles supported on carbon nanotubes (Pt/CNT) have been developed as a heterogeneous catalyst for solvent-free hydrosilylation of alkenes and alkynes. This system operates at room temperature, under air, with low catalyst loading, and can be recycled for multiple consecutive runs [2].
Q3: How can I recover and reuse catalysts used at very low (ppm) concentrations? Recent research shows that catalysts at molar ppm levels can be recycled by immobilizing metal nanoparticles (e.g., Pd, Rh) on the surface of poly(tetrafluoroethylene) (PTFE) instruments, such as stir bars or vials. The nanoparticles are resistant to washing, and the stir bar can be reused in multiple coupling reactions [3].
Q4: Is chemical recycling a viable end-of-life option for silicone polymers? Yes, chemical recycling is a promising strategy. High-molecular-weight organosilicon compounds like polysiloxanes can be catalytically or thermally depolymerized back into valuable low-molecular-weight cyclic siloxanes, which can then be used to synthesize new polymers. The use of supercritical fluids is also being explored to enhance this process [4].
The table below summarizes specific issues and their solutions based on recent studies.
| Issue | Cause/Symptom | Recommended Solution | Key Experimental Parameters |
|---|
| Pt Catalyst Recovery & Color Removal [1] | Precious metal loss; colored impurities in final organosilicon product. | Use a solid adsorbent (e.g., silica gel, activated carbon, ion-exchange resin) to treat the liquid reaction medium. | 1. Contact liquid medium with adsorbent (0.1-20 wt%). 2. Stir for 30 min at 80°C. 3. Separate adsorbent by filtration. | | Unstable Hydrosilylation Catalyst [2] | Catalyst deactivation over multiple uses; requires homogeneous conditions. | Use Pt/CNT as a heterogeneous catalyst. | 1. Catalyst: Pt/CNT. 2. Conditions: Solvent-free, room temperature, air atmosphere. 3. Recycling: Catalyst recovered by centrifugation, washed with acetone, and dried. | | Low Recyclability of ppm-level Pd Catalyst [3] | Declining yield over recycling runs due to metal leaching. | Use a PTFE stir bar with sequentially deposited Pd/Rh/Pd nanoparticles. | 1. Preparation: Reduce Pd(OAc)2 with arylboronic acid in KOH to deposit Pd on PTFE. Repeat with RhCl3/NaBH4 and Pd again. 2. Reaction: Use the functionalized stir bar for Hiyama or Suzuki coupling. 3. Recycling: Wash stir bar with H2O and Et2O, then dry in vacuo for reuse. |
Here are more detailed protocols for two of the solutions mentioned above.
Protocol 1: Recovery of Precious Metal and Color Removal from an Organosilicon Reaction Medium [1]
This method is designed for a liquid reaction medium containing an organosilicon product (e.g., from a hydrosilylation reaction catalyzed by a precious metal like Pt, Pd, or Rh) and aims to recover the metal and improve product color.
Protocol 2: Solvent-Free Hydrosilylation Using Recyclable Pt/CNT Catalyst [2]
This protocol outlines a green and sustainable method for performing hydrosilylation reactions.
A 2025 study by Sato et al. demonstrates the use of Cross Polarization/Magic Angle Spinning (CP/MAS) NMR to investigate copper(I) complexes with disilane-bridged bis(methylpyridine) ligands [1]. This technique is particularly valuable for studying structures in the crystalline state [2].
The key findings and methodology from this research are summarized below [1] [2]:
| Application/Finding | NMR Technique Used | Key Outcome |
|---|---|---|
| Confirm presence of CH3CN in crystals | 13C CP/MAS NMR | Detected CH3CN, but could not differentiate its binding environment. |
| Distinguish coordinating vs. non-coordinating CH3CN | Natural Abundance 15N CP/MAS NMR | Successfully identified CH3CN as a coordinating solvent in one complex and a non-coordinating crystal solvent in another. |
| Analyze Cu(I) coordination environment | Multinuclear CP/MAS NMR | Provided valuable structural information that correlated well with data from single-crystal X-ray analysis. |
The following diagram outlines the general workflow for characterizing disilane-bridged complexes using Solid-State NMR, as illustrated by the study:
Key Experimental Details [2]:
While the search results do not contain a direct comparison of various NMR techniques for disilane compounds specifically, the cited study and general NMR knowledge highlight the importance of technique selection.
| Technique | Primary Role / Advantage | Limitation |
|---|---|---|
| 13C CP/MAS NMR | Rapid screening for presence of specific carbon-containing molecules (e.g., solvents) [2]. | Lacks detailed information on the binding environment for certain nuclei [2]. |
| 15N CP/MAS NMR | Provides detailed information on the nitrogen coordination environment, even at natural abundance [1]. | Very low sensitivity due to low natural abundance, requiring long experiment times [2]. |
| DEPT/APT NMR | Useful in solution-state NMR to distinguish between CH, CH₂, and CH₃ groups for structural elucidation [3]. | Not directly applicable to the solid-state studies shown in the primary example. |
The most appropriate NMR technique depends on the specific information you need. Solution NMR is standard for molecular structure and purity, while SSNMR is essential for studying material properties in the solid state, such as polymorphism, crystal packing, and the true binding nature of solvents in crystals [4].
The table below summarizes the key characteristics and thermal stability data for major classes of SiC precursors.
| Precursor Class / Example | Key Characteristics | Reported Thermal Stability / Curing | Pyrolysis Onset & Ceramic Yield | Key Analytical Techniques |
|---|---|---|---|---|
| Preceramic Polymers (Polysiloxanes) [1] | Complex structure with methyl, vinyl, phenyl, and H groups; requires cross-linking before pyrolysis. | Cross-linking occurs via vinyl groups upon heating; precise temperature not specified in abstract. | Pyrolysis completes by ~1000°C; Ceramic Yield: >80% (3C-SiC). | NMR, FTIR, DSC, TGA-MS, XRD, TEM |
| Hydropolysilane Copolymers [2] | [(CH3SiH)30(C6H5SiCH3)70]n; requires cross-linking with vinylic silanes. | Thermally stable in vacuum up to 140 °C for 20 hours. Cross-linking extent depends on vinylic silane type. | Not explicitly stated in abstract. | FTIR, UV Spectroscopy, Gel Permeation Chromatography, TGA |
| CVD Precursor Combinations [3] | Gas-phase precursors (e.g., SiF4 with CH4, C2H4, C3H8); kinetics critical for uniform deposition. | CH4 (slowest kinetics) provides most robust process with low-temperature sensitivity and large-area epitaxy. | Not applicable (gas-phase process). | Gas phase kinetics modeling, Quantum chemical modeling |
| SiO2/C Solid Precursors [4] | Inexpensive, abundant solid mixture used for electrosynthesis. | Process occurs at 900°C in molten salt; stable solid-state conversion. | Direct conversion to SiC nanowires at 900°C in molten salt. | XRD, FTIR, Raman, XPS, SEM, TEM |
The following section outlines standard experimental methodologies used to generate the data in the comparison tables. You can adapt this general workflow for your own laboratory investigations.
Diagram Title: SiC Precursor Thermal Analysis Workflow
The table below summarizes the key properties of low-k dielectric films as reported in recent scientific literature and industry research.
| Material / Film Type | Dielectric Constant (k-value) | Key Mechanical Properties | Precursor / Synthesis Method | Key Findings / Performance Highlights |
|---|---|---|---|---|
| 2D Polymer (2DP-F) [1] | 1.82 - 1.85 (Ultra-low-k) | Young's Modulus: >15 GPa [1] | Fluoride-rich monomers (HFDA & Tp) via Chemical Vapor Deposition (CVD) [1] | Excellent mechanical-thermal stability; improved performance in MoS₂ FETs; compatible with arbitrary substrates [1]. |
| IBM Advanced Low-k (ALK) [2] | 2.8 - 3.2 | Modulus: 15 - 33 GPa [2] | Not specified in detail (proprietary formulation) | Far lower plasma-induced damage (PID); excellent built-in Cu oxidation/diffusion barrier; improved reliability (TDDB/EM) [2]. |
| Porous SiCOH / pSiCOH [2] | 2.4 - 2.7 (for comparison) | Information missing | Not specified | Used as a benchmark in IBM research; ALK films demonstrate significantly lower PID [2]. |
| Organosilicate Glass (OSG) [3] | Information missing | Information missing | Organosilicate-based precursors [4] | One of the standard industrial low-k materials; reported as the fastest-growing sub-segment in the market [3]. |
| Carbon-Doped Oxide (SiCOH) [1] | ~3.0 (for comparison) | Information missing | Information missing | An earlier generation of low-k dielectrics; mentioned to provide context for the development of newer ultra-low-k materials [1]. |
The characterization of low-k dielectric films involves specialized techniques to accurately measure their electrical and mechanical properties. Here are the detailed methodologies for key experiments cited in the search results.
The following diagram illustrates the nanoindentation workflow and data analysis process:
The synthesis method significantly impacts film quality. The search results describe a specific CVD process for growing high-quality 2D polymer films [1]:
Based on the gathered information, here are some key points that may be valuable for your guide:
The following table summarizes key developments in σ-π-conjugated hybrid materials based on recent publications.
| Material Type / System | Synthetic Method | Key Findings / Performance | Reference / Year |
|---|
| Stereogenic-at-Silicon Polymers (from cis/trans-cyclosilanes) | Kumada polycondensation | • Tacticity Impact: Stereoregular polymers showed distinct glass transition behaviors and enhanced spectral resolution in UV-vis upon annealing, unlike atactic versions. • Optical Property Control: Demonstrated that stereochemical precision can modulate macromolecular properties. | [1] [2] (2025) | | σ-π Conjugated Organosilicon Polymers (from tetrasiladiene & 1,4-diethynylbenzene) | Catalyst-free [2+2] cycloaddition | • Air Stability: Resulting extended monomers and polymers are air-stable. • Pronounced Conjugation: Exhibited a clear red-shift in absorption spectra, indicating strong σ-π conjugation. | [3] (2014) | | Ionochromic π-Conjugated Systems (with crown ether ligands) | Various polymerization methods | • Sensing Application: Used as chemosensors for metal ions (e.g., K+, Na+). • Signal Amplification: The conjugated polymer backbone acts as a "molecular wire," amplifying the sensory response. | [4] (2020) |
For a comparative analysis, your experimental guide should outline a logical workflow. The diagram below visualizes a general protocol that can be adapted for synthesizing and characterizing these materials, inspired by the methods found in the search results [1] [3] [4].
Key Experimental Details from Search Results:
The search results confirm that this is a niche but active field. To build a comprehensive guide, you may need to delve deeper into specialized chemical databases. Here are some suggestions:
Flammable;Corrosive